molecular formula C10H10F2OS B13529217 1-((2,4-Difluorophenyl)thio)butan-2-one

1-((2,4-Difluorophenyl)thio)butan-2-one

Katalognummer: B13529217
Molekulargewicht: 216.25 g/mol
InChI-Schlüssel: UOVLKZGWGXWZFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2,4-Difluorophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H10F2OS It is characterized by the presence of a butan-2-one backbone substituted with a 2,4-difluorophenylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-((2,4-Difluorophenyl)thio)butan-2-one can be synthesized through a multi-step process involving the reaction of 2,4-difluorothiophenol with butan-2-one under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((2,4-Difluorophenyl)thio)butan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-((2,4-Difluorophenyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((2,4-Difluorophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its activity. For example, the oxidation of the thio group to a sulfoxide or sulfone can enhance its biological activity. The molecular pathways involved may include interactions with enzymes or receptors that are sensitive to the compound’s chemical structure.

Vergleich Mit ähnlichen Verbindungen

1-((2,4-Difluorophenyl)thio)butan-2-one can be compared with other similar compounds such as:

    1-((2,4-Dichlorophenyl)thio)butan-2-one: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.

    1-((2,4-Difluorophenyl)thio)propan-2-one: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    1-((2,4-Difluorophenyl)thio)pentan-2-one: Similar structure but with a longer carbon chain, influencing its solubility and reactivity.

Eigenschaften

Molekularformel

C10H10F2OS

Molekulargewicht

216.25 g/mol

IUPAC-Name

1-(2,4-difluorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H10F2OS/c1-2-8(13)6-14-10-4-3-7(11)5-9(10)12/h3-5H,2,6H2,1H3

InChI-Schlüssel

UOVLKZGWGXWZFH-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CSC1=C(C=C(C=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.